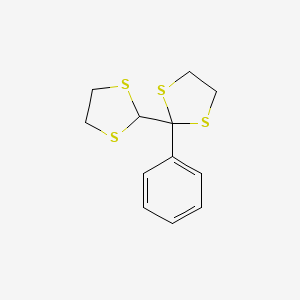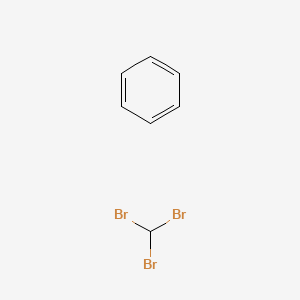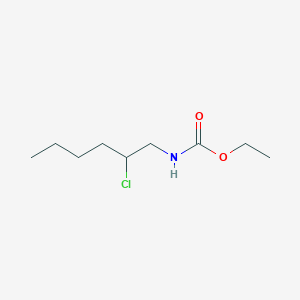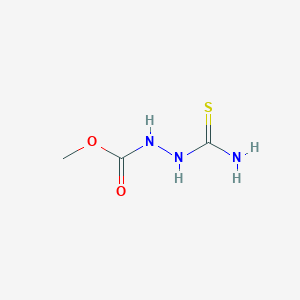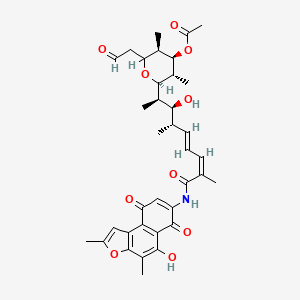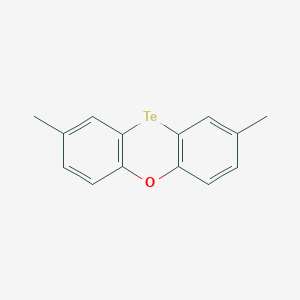
2,8-Dimethylphenoxatellurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dimethylphenoxatellurine is a chemical compound that belongs to the class of organotellurium compounds It is characterized by the presence of a tellurium atom within a phenoxatellurine scaffold, which is a heterocycle formally derived from dibenzodioxine
Preparation Methods
The synthesis of 2,8-Dimethylphenoxatellurine typically involves the condensation of 4,4’-dimethyldiphenylether with tellurium tetrachloride. The reaction is carried out under reflux conditions, where the reactants are heated slowly over the course of several hours to a temperature of 200°C. After cooling to room temperature, the product is obtained as a slightly yellow crystalline substance with a high yield of 93% .
Chemical Reactions Analysis
2,8-Dimethylphenoxatellurine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include tellurium tetrachloride and other diaryltellurium dichlorides. The major products formed from these reactions are often characterized by X-ray diffraction and NMR spectroscopy. For instance, the oxidation of this compound can lead to the formation of dicationic double- and triple-decker complexes .
Scientific Research Applications
2,8-Dimethylphenoxatellurine has several scientific research applications, particularly in the fields of chemistry and materials science. It is used in the study of charge transfer complexes and the electronic properties of organotellurium compounds. Additionally, its unique structural properties make it a valuable compound for investigating the coordination chemistry of tellurium and its interactions with other elements .
Mechanism of Action
The mechanism of action of 2,8-Dimethylphenoxatellurine involves its ability to form stable complexes with various reagents. The tellurium atom within the phenoxatellurine scaffold plays a crucial role in these interactions, often forming secondary bonds with other atoms. The spatial arrangement of the tellurium atom is typically trigonal bipyramidal, which influences the compound’s reactivity and stability .
Comparison with Similar Compounds
2,8-Dimethylphenoxatellurine can be compared to other similar compounds such as phenoxatellurine and 10,10-dichlorophenoxatellurine. Unlike the parent phenoxatellurine, which exhibits a butterfly conformation, this compound reveals a planar ring structure. This structural difference highlights the uniqueness of this compound and its potential for forming distinct coordination polymers .
Properties
CAS No. |
21797-72-8 |
|---|---|
Molecular Formula |
C14H12OTe |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
2,8-dimethylphenoxatellurine |
InChI |
InChI=1S/C14H12OTe/c1-9-3-5-11-13(7-9)16-14-8-10(2)4-6-12(14)15-11/h3-8H,1-2H3 |
InChI Key |
TVVKIPLJXAIHAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C([Te]2)C=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


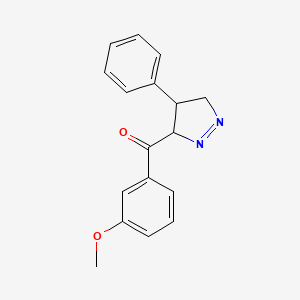
![5,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14717796.png)

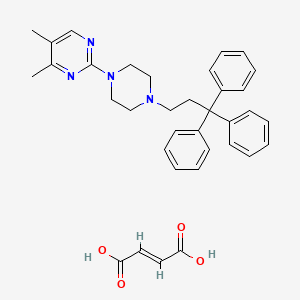
![5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B14717809.png)
![6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14717812.png)

